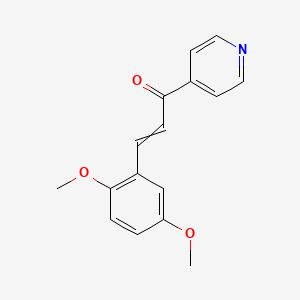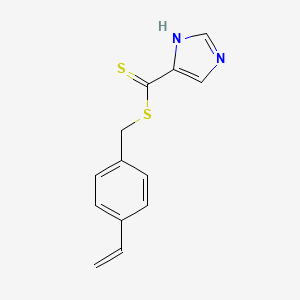![molecular formula C17H11ClN2O2 B14192891 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-44-0](/img/structure/B14192891.png)
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a complex organic compound that features a benzaldehyde group attached to a pyridine ring, which is further substituted with a chloropyridinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves a multi-step process:
Formation of the Chloropyridinyl Intermediate: The initial step involves the chlorination of pyridine to form 5-chloropyridine.
Coupling Reaction: The chloropyridinyl intermediate is then coupled with another pyridine derivative through a nucleophilic substitution reaction, forming the 5-[(5-chloropyridin-3-yl)oxy]pyridine intermediate.
Aldehyde Introduction: Finally, the benzaldehyde group is introduced through a formylation reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study the interaction with biological macromolecules.
Industrial Chemistry: The compound is used in the synthesis of advanced intermediates for various industrial applications.
作用机制
The mechanism of action of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways or metabolic pathways, influencing cellular processes.
相似化合物的比较
4-{5-[(5-Bromopyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-{5-[(5-Methylpyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chloropyridinyl group in 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, providing a unique profile for various applications.
属性
CAS 编号 |
918138-44-0 |
|---|---|
分子式 |
C17H11ClN2O2 |
分子量 |
310.7 g/mol |
IUPAC 名称 |
4-[5-(5-chloropyridin-3-yl)oxypyridin-3-yl]benzaldehyde |
InChI |
InChI=1S/C17H11ClN2O2/c18-15-6-17(10-20-8-15)22-16-5-14(7-19-9-16)13-3-1-12(11-21)2-4-13/h1-11H |
InChI 键 |
ATQNXWZAOAMZIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)OC3=CC(=CN=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)

![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)

